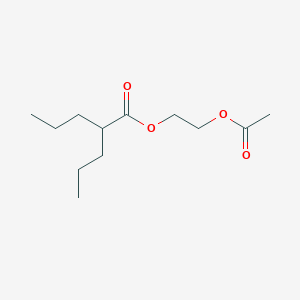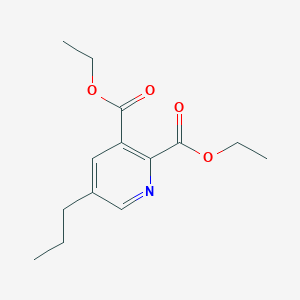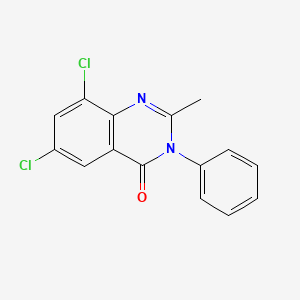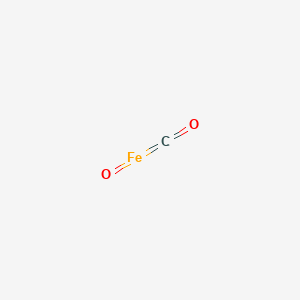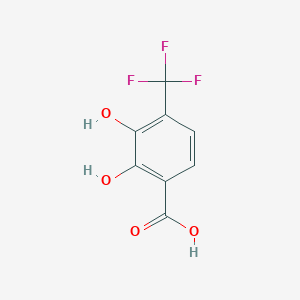
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the hydroxylation of 4-(trifluoromethyl)benzoic acid using suitable oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the activation of the carboxylate group via ATP-dependent reactions can lead to the formation of acyladenylate intermediates, which play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of two hydroxyl groups, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
113844-60-3 |
|---|---|
Formule moléculaire |
C8H5F3O4 |
Poids moléculaire |
222.12 g/mol |
Nom IUPAC |
2,3-dihydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,12-13H,(H,14,15) |
Clé InChI |
CZNMTSLFDOPSIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


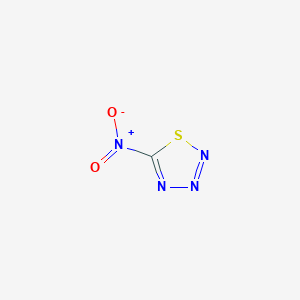
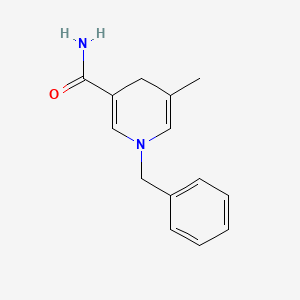
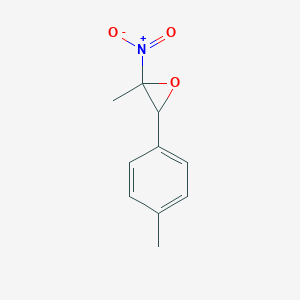
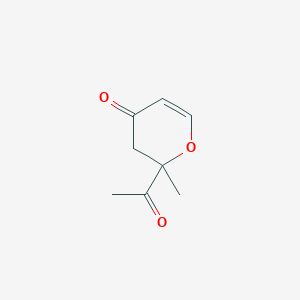
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
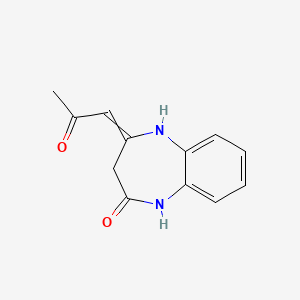
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
